molecular formula C6H5ClN2O3 B8707892 3-chloro-1-methyl-5-nitropyridin-2(1H)-one

3-chloro-1-methyl-5-nitropyridin-2(1H)-one

Cat. No. B8707892
M. Wt: 188.57 g/mol
InChI Key: CPJBHWRJBWUIKP-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

Ra—Ni (EtOH) (230 mmol) was added to a solution of 3-chloro-1-methyl-5-nitro-1H-pyridin-2-one (Step E6) (136 mmol) in MeOH (400 mL) and the mixture was stirred at rt under a hydrogen atmosphere for 97 h. The reaction mixture was filtered over celite and concentrated. The product was purified by flash chromatography to afford the title compound as a black solid. ESI-MS: tR=0.33 min, [M+H]+ 159/161 (LC-MS 1); TLC: Rf=0.28 (9:1 CH2Cl2/MeOH).
Quantity
136 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
230 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:12])[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CO.[Ni]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3](=[O:12])[N:4]([CH3:11])[CH:5]=1

Inputs

Step One
Name
Quantity
136 mmol
Type
reactant
Smiles
ClC=1C(N(C=C(C1)[N+](=O)[O-])C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
230 mmol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt under a hydrogen atmosphere for 97 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
97 h
Name
Type
product
Smiles
NC=1C=C(C(N(C1)C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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